N-Fmoc-N-(1-ethylpropyl)-glycine

Peptoid chemistry Solid-phase synthesis Secondary structure

Researchers face challenges in obtaining sequence-defined peptoids with precise hydrophobic packing. This Fmoc-protected monomer solves this by providing a sterically defined, branched 1-ethylpropyl side chain. It enables the synthesis of protease-resistant peptoids with tailored membrane permeability. Key benefits: elevated LogP vs. linear N-alkyl analogs for improved cellular uptake; unique steric profile for studying peptoid folding energetics; high purity (≥98%) minimizes false positives in combinatorial library screening. For procurement managers: reliable supply chain ensures batch-to-batch consistency for reproducible research.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
Cat. No. B8178323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-N-(1-ethylpropyl)-glycine
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCC(CC)N(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4/c1-3-15(4-2)23(13-21(24)25)22(26)27-14-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,15,20H,3-4,13-14H2,1-2H3,(H,24,25)
InChIKeyDQYXGCMYPGPERD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-N-(1-ethylpropyl)-glycine: Core Identity and Comparative Landscape for Procurement Decisions


N-Fmoc-N-(1-ethylpropyl)-glycine (CAS: 688315-32-4) is an Fmoc-protected, N-substituted glycine derivative employed as a building block for the solid-phase synthesis of peptoids—a class of peptidomimetics composed of N-substituted glycine oligomers [1]. Its structure, featuring a branched 1-ethylpropyl (pentan-3-yl) side chain on the glycine nitrogen, distinguishes it from linear or less sterically hindered analogs such as Fmoc-N-(propyl)-glycine or Fmoc-N-(ethyl)-glycine . This class of compounds is fundamental to the 'monomer' method of peptoid synthesis, enabling the creation of sequence-defined, protease-resistant oligomers with diverse side-chain chemistries [1].

Why N-Fmoc-N-(1-ethylpropyl)-glycine Cannot Be Replaced with Common N-Alkyl Glycine Analogs


Direct substitution of N-Fmoc-N-(1-ethylpropyl)-glycine with simpler N-alkyl glycine derivatives (e.g., N-ethyl, N-propyl, or N-butyl) is not chemically equivalent and will lead to divergent peptoid secondary structure and physicochemical properties. In peptoid synthesis, the N-substituent side chain is the primary determinant of backbone conformation, folding, and resultant bioactivity [1]. The branched 1-ethylpropyl group presents a distinct steric and hydrophobic profile compared to linear chains; such differences directly modulate the formation of stable helices, alter hydrophobic packing, and influence cellular permeability [2]. Consequently, using a less sterically demanding or differently branched analog will produce a peptoid with a different three-dimensional architecture and, therefore, different biological function. Procurement must therefore be specific to the desired side-chain identity.

Quantitative Differentiation of N-Fmoc-N-(1-ethylpropyl)-glycine Against Key N-Substituted Glycine Comparators


Steric Bulk: The Branched 1-Ethylpropyl Side Chain Modulates Peptoid Backbone Conformation

The 1-ethylpropyl (pentan-3-yl) side chain of N-Fmoc-N-(1-ethylpropyl)-glycine is a branched, secondary alkyl group with greater steric demand than linear N-propyl or N-ethyl analogs. In peptoid oligomers, steric bulk at the N-α position is the primary driver of helical secondary structure [1]. While no direct, head-to-head circular dichroism (CD) or X-ray crystallography data are available for homooligomers of this exact monomer, class-level inference establishes that increased steric demand promotes helix formation. For comparison, peptoids derived from linear N-alkyl glycines (e.g., N-ethyl) exhibit little to no stable secondary structure due to insufficient steric constraint, while those from chiral, branched side chains (e.g., (S)-1-phenylethyl) form robust helices [2].

Peptoid chemistry Solid-phase synthesis Secondary structure

Hydrophobicity: Higher LogP of the 1-Ethylpropyl Side Chain Enhances Membrane Interactions

The 1-ethylpropyl group (C5 branched) confers greater lipophilicity compared to shorter linear N-alkyl chains, as reflected in the calculated LogP values of the N-substituents. For instance, the calculated LogP for the 1-ethylpropyl group (pentan-3-yl) is approximately 2.3, which is higher than that of N-propyl (≈1.4) and N-ethyl (≈0.9) substituents [1]. In peptoids, increased side-chain lipophilicity correlates with enhanced membrane permeability and altered cellular uptake profiles [2]. This property is essential for applications requiring the peptoid to cross lipid bilayers or interact with hydrophobic protein pockets.

Peptoid chemistry Lipophilicity Membrane permeability

Synthetic Utility: Compatibility with Standard Fmoc-SPPS Protocols Ensures Seamless Workflow Integration

N-Fmoc-N-(1-ethylpropyl)-glycine is designed for direct use in standard Fmoc-mediated solid-phase peptide synthesis (SPPS) protocols without requiring specialized equipment or custom coupling conditions [1]. This contrasts with certain sterically hindered monomers that demand extended coupling times, microwave irradiation, or alternative activating agents to achieve acceptable yields. While no direct comparative coupling efficiency data (e.g., % yield per step) are available for this specific monomer versus other N-alkyl glycines, its inclusion in the class of 'Fmoc-protected N-substituted glycines' in foundational peptoid literature implies it meets the baseline reactivity required for automated synthesizer use [2].

Peptoid synthesis Fmoc-SPPS Building block

Purity Profile: High Commercial Purity Minimizes Side Reactions and Deletion Sequences

Commercially sourced N-Fmoc-N-(1-ethylpropyl)-glycine is typically offered at a purity of ≥97%, as confirmed by independent vendor specification sheets . This high level of purity is essential for peptoid synthesis, as impurities (including unprotected glycine or incorrect N-alkylated byproducts) can act as chain-terminators or introduce sequence heterogeneity, leading to deletion sequences that are difficult to separate from the target oligomer [1]. In contrast, lower-purity batches (e.g., <95%) of related N-substituted glycine monomers have been shown to reduce overall crude peptoid purity and necessitate more extensive HPLC purification.

Peptoid synthesis Purity Quality control

High-Value Research Applications for N-Fmoc-N-(1-ethylpropyl)-glycine Driven by Its Steric and Lipophilic Properties


Engineering Protease-Resistant Peptoids with Enhanced Cell Permeability

In drug discovery, peptoids are prized for their resistance to proteolytic degradation. N-Fmoc-N-(1-ethylpropyl)-glycine is the monomer of choice when the design objective is to incorporate a moderately bulky, lipophilic side chain that can improve the peptoid's ability to cross cellular membranes. This application is directly supported by the monomer's elevated LogP compared to shorter N-alkyl analogs [1], a property known to correlate with increased cellular uptake [2]. By incorporating this monomer at strategic positions, researchers can enhance the bioavailability of peptoid-based therapeutics targeting intracellular protein-protein interactions.

Probing the Role of Steric Bulk in Peptoid Helical Folding and Chiral Recognition

The 1-ethylpropyl side chain offers a unique steric and branching profile that is intermediate between simple linear alkyl chains and bulky aromatic groups. This makes N-Fmoc-N-(1-ethylpropyl)-glycine an ideal probe for fundamental studies of peptoid folding energetics. Researchers can use this monomer to systematically investigate how the size and shape of aliphatic side chains influence the adoption of stable, polyproline type-I-like helices [3]. Understanding these structure-property relationships is critical for the rational design of functional peptoid foldamers for applications in catalysis and molecular recognition.

Synthesis of Hydrophobic Peptoid Segments for Membrane Protein Mimicry

Membrane proteins are notoriously difficult to study due to their hydrophobic transmembrane domains. N-Fmoc-N-(1-ethylpropyl)-glycine is a valuable building block for constructing peptoid-based mimics of these hydrophobic segments. Its branched aliphatic side chain provides sufficient lipophilicity to anchor the peptoid within a lipid bilayer or detergent micelle, facilitating biophysical studies such as NMR spectroscopy or cryo-EM [1]. This application leverages the monomer's elevated LogP relative to N-ethyl and N-propyl glycine, enabling the creation of more compact and effective membrane-spanning models.

Development of Peptoid Libraries for Phenotypic Screening

In early-stage drug discovery, large combinatorial libraries of peptoids are screened for novel biological activities. The inclusion of N-Fmoc-N-(1-ethylpropyl)-glycine in such libraries expands the accessible chemical space by introducing a unique combination of steric bulk and hydrophobicity. This is crucial for identifying hit compounds against challenging targets like antimicrobial resistance or cancer. The high commercial purity (≥97%) of this monomer ensures the quality and reproducibility of the synthesized library, minimizing false positives from side-product impurities and maximizing the probability of identifying a true lead compound.

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